4-Pentyne-1-thiol

Self-assembled monolayers Surface modification Ellipsometry

4-Pentyne-1-thiol (CAS 77213-88-8) is an acetylenic thiol characterized by a C5 chain bearing a terminal thiol (-SH) and a terminal alkyne (C≡C) group. This bifunctional architecture enables dual anchoring and post-functionalization capabilities in self-assembled monolayers (SAMs) on gold surfaces and participation in thiol-yne click chemistry.

Molecular Formula C5H8S
Molecular Weight 100.18 g/mol
CAS No. 77213-88-8
Cat. No. B135690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentyne-1-thiol
CAS77213-88-8
Molecular FormulaC5H8S
Molecular Weight100.18 g/mol
Structural Identifiers
SMILESC#CCCCS
InChIInChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2
InChIKeyZKNNFPMQXFHRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentyne-1-thiol (CAS 77213-88-8) Technical Baseline for Bifunctional SAM and Click Chemistry Procurement


4-Pentyne-1-thiol (CAS 77213-88-8) is an acetylenic thiol characterized by a C5 chain bearing a terminal thiol (-SH) and a terminal alkyne (C≡C) group . This bifunctional architecture enables dual anchoring and post-functionalization capabilities in self-assembled monolayers (SAMs) on gold surfaces and participation in thiol-yne click chemistry . Its predicted density is 0.920 ± 0.06 g/cm³ and pKa is 10.11 ± 0.10, with storage typically requiring amber vials at -86°C under inert atmosphere due to hygroscopic, light-sensitive, and temperature-sensitive stability .

Why 4-Pentyne-1-thiol Cannot Be Substituted with Saturated Alkanethiols or Monofunctional Alkynes in Surface Functionalization Workflows


4-Pentyne-1-thiol cannot be interchanged with saturated alkanethiols (e.g., 1-pentanethiol) or monofunctional terminal alkynes without compromising downstream functionalization capability and monolayer stability. Alkanethiols lack the terminal alkyne moiety required for post-assembly click chemistry conjugation, while monofunctional alkynes lack the thiol group necessary for robust chemisorption to gold surfaces [1]. Comparative studies demonstrate that terminal alkyne-based SAMs exhibit slightly lower packing density and stability than thiolate analogs, but provide orthogonal reactivity that saturated thiols cannot offer [2]. The presence of both anchoring groups in a single molecule eliminates the need for mixed-monolayer approaches that introduce compositional heterogeneity and unpredictable surface properties [3].

Quantitative Differentiation of 4-Pentyne-1-thiol vs. Alkanethiols and Terminal Alkynes in Surface Modification and Click Chemistry Applications


SAM Ellipsometric Thickness and Contact Angle Comparison: 1-Alkynethiols vs. n-Alkanethiols on Gold

Self-assembled monolayers formed from terminal 1-alkynes (including pentyne derivatives) on gold exhibit slightly lower ellipsometric thickness and advancing contact angle compared to densely packed, quasi-crystalline n-alkanethiol SAMs of equivalent chain length [1]. This indicates that while 1-alkynethiol SAMs are organized and blocking, they are less densely packed than thiolate SAMs, which may be advantageous for applications requiring controlled defect density or molecular accessibility [2].

Self-assembled monolayers Surface modification Ellipsometry

Hydrolytic and Thermal Stability of Terminal Alkyne vs. Thiolate Monolayers on Gold

A 2025 comparative study evaluated the hydrolytic, thermal, and electrochemical stability of monolayers on Au formed from 1-octadecanethiol (C18SH) and 1-octadecyne (C18alkyne) using static water contact angle, X-ray photoelectron spectroscopy, and cyclic voltammetry [1]. All three tests indicate that monovalent terminal alkyne monolayers are slightly less stable than their thiolate analogs, attributed to lower packing density, yet remain sufficiently stable for biosensing applications, including in the gut environment [2].

Monolayer stability Biosensing Surface chemistry

Electrical Transport Properties: Terminal Alkyne SAMs vs. Alkanethiol SAMs in Molecular Junctions

Electrical characterization of tunneling junctions formed by SAMs of terminal alkynes on gold and silver revealed virtually no differences between SAMs on the two metals, yielding βAu = 1.17 ± 0.04 nC⁻¹ and J₀ = (2.836 ± 0.001) × 10³ A cm⁻² for Au [1]. These values are in excellent agreement with junctions formed from alkanethiols of the same lengths, suggesting no functional difference between thiols and alkynes as anchoring groups for molecular electronics applications [2].

Molecular electronics Tunneling junctions Electrical characterization

Thiol-Yne Click Chemistry Efficiency in Polymer and Dendrimer Synthesis

Thiol-yne click chemistry, in which 4-Pentyne-1-thiol can participate via its terminal alkyne and thiol groups, offers high efficiency and quantitative yields in polymer and dendrimer synthesis . The thiol-yne reaction proceeds under solvent-free or aqueous conditions and can be photoinitiated, providing spatiotemporal control that distinguishes it from other click reactions [1]. The bifunctional nature of 4-Pentyne-1-thiol allows it to serve as both a monomer and a crosslinker in network-forming polymerizations .

Click chemistry Thiol-yne Polymer synthesis

Validated Application Scenarios for 4-Pentyne-1-thiol Based on Quantitative Evidence


Surface Functionalization of Gold Substrates Requiring Post-Assembly Click Conjugation

4-Pentyne-1-thiol forms organized self-assembled monolayers on gold surfaces with ellipsometric thickness and contact angle values slightly lower than n-alkanethiol SAMs but sufficient for blocking ferricyanide redox response and stable under multiple voltage sweeps in aqueous environments [1]. The terminal alkyne group remains available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click chemistry, enabling covalent attachment of biomolecules, fluorophores, or polymers to the SAM after formation . This scenario is supported by class-level evidence showing terminal alkyne SAMs exhibit comparable electrical transport properties to alkanethiol SAMs in molecular junctions [2].

Biosensor Surface Engineering with Orthogonal Reactivity

Based on 2025 comparative stability data, monovalent terminal alkyne monolayers on gold are sufficiently stable for biosensing applications, including those in the gut environment, despite being slightly less stable than thiolate analogs [1]. 4-Pentyne-1-thiol can be used to install antifouling layers and/or recognition elements on gold surfaces for biosensors, with the advantage that the alkyne-Au interaction may be less susceptible to biological thiol exchange than thiolate-gold bonds . The lower packing density of alkyne-based SAMs may also reduce nonspecific protein adsorption in certain assay formats [2].

Thiol-Yne Click Polymerization and Dendrimer Synthesis

4-Pentyne-1-thiol serves as a bifunctional monomer in thiol-yne click polymerizations, where both the thiol and alkyne groups participate in network formation under radical or photoinitiated conditions [1]. The reaction proceeds with high yield in solvent-free or aqueous media, and photoinitiation enables 4D spatiotemporal control over polymer network architecture . Industrial production of this compound often utilizes large-scale thiol-yne click reactions due to their efficiency and high yield, demonstrating the scalability of this approach [2].

Prostaglandin Synthesis Intermediate

4-Pentyne-1-thiol is an established acetylenic thiol intermediate in prostaglandin preparation, as documented in multiple vendor datasheets and synthetic route databases [1]. The compound's terminal alkyne and thiol groups provide synthetic handles for constructing the cyclopentane core of prostaglandin analogs, with reported synthetic routes achieving yields up to 59% in intramolecular cyclization reactions to form 2-methylenethiacyclopentane derivatives . This application leverages the compound's bifunctional reactivity in a well-validated medicinal chemistry context.

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